2-[1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
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Overview
Description
2-[1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The trifluoromethyl group attached to the triazole ring enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Acetonitrile Substitution: The final step involves the substitution of the acetonitrile group onto the triazole ring, which can be achieved using various nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Batch Synthesis: Involves the sequential addition of reagents in a controlled environment, followed by purification steps such as crystallization or distillation.
Continuous Flow Synthesis: Utilizes a continuous flow reactor where reagents are continuously fed into the system, and the product is continuously collected. This method offers advantages in terms of scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the acetonitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines, and other nucleophiles
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of various substituted triazole derivatives
Scientific Research Applications
2-[1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial applications, the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole
- 1-Methyl-5-(trifluoromethyl)-1H-imidazole
- 1-Methyl-5-(trifluoromethyl)-1H-benzimidazole
Uniqueness
2-[1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile is unique due to its specific triazole ring structure and the presence of the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable in various applications. The trifluoromethyl group enhances the compound’s stability and reactivity, while the triazole ring provides a versatile scaffold for further functionalization.
Properties
Molecular Formula |
C6H5F3N4 |
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Molecular Weight |
190.13 g/mol |
IUPAC Name |
2-[1-methyl-5-(trifluoromethyl)triazol-4-yl]acetonitrile |
InChI |
InChI=1S/C6H5F3N4/c1-13-5(6(7,8)9)4(2-3-10)11-12-13/h2H2,1H3 |
InChI Key |
MVGUDGOULVPHND-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=N1)CC#N)C(F)(F)F |
Origin of Product |
United States |
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